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Compound of Interest

7-Methoxy-1,2,3,4-
Compound Name: o
tetrahydroquinoline

Cat. No.: B183376

An In-depth Technical Guide on the Pharmacological Profile of 7-Methoxy-1,2,3,4-
tetrahydroquinoline and its Derivatives

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry,
forming the core of numerous biologically active compounds.[1] The addition of a methoxy
group at the 7-position significantly influences the molecule's physicochemical properties and
can play a crucial role in its interaction with biological targets. While direct and extensive
pharmacological data on 7-Methoxy-1,2,3,4-tetrahydroquinoline is limited in publicly
available literature, a comprehensive analysis of its derivatives provides significant insight into
the therapeutic potential of this core structure. This technical guide aims to consolidate the
existing pharmacological data on derivatives of 7-Methoxy-1,2,3,4-tetrahydroquinoline and
related methoxy-substituted tetrahydroisoquinolines, offering a valuable resource for
researchers, scientists, and drug development professionals. The information is presented to
highlight the potential of the 7-methoxy-THQ scaffold in various therapeutic areas, supported
by experimental data and methodologies.

Chemical and Physical Properties

The fundamental properties of the parent compound, 7-Methoxy-1,2,3,4-tetrahydroquinoline,
are summarized below.
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Property Value Source
7-methoxy-1,2,3,4-

IUPAC Name o [2]
tetrahydroquinoline

Molecular Formula C10H13NO [2]

Molecular Weight 163.22 g/mol [2]

CAS Number 19500-61-9 [2]

SMILES COC1=CC2=C(CCCN2)C=C1 [2]

Pharmacological Profile of Derivatives

The therapeutic potential of the 7-methoxy-tetrahydroquinoline scaffold is primarily understood
through the pharmacological activities of its derivatives. These compounds have been
investigated for a range of activities, with the most prominent being in oncology and
neuroscience.

Oncology

Derivatives of the closely related 7-methoxy-tetrahydroisoquinoline scaffold have demonstrated
significant potential as anticancer agents.

One area of investigation is the development of tubulin-binding tumor-vascular disrupting
agents (VDAS).[3] A derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-
2(1H)-one, has shown potent antiproliferative activity.[3] In mouse models, this compound
inhibited tumor growth by 62% at a dose of 1.0 mg/kg without obvious signs of toxicity.[3] It also
exhibited high antiproliferative activity against the NIH-NCI 60 human tumor cell line panel, with
Glso values in the low to subnanomolar range.[3] Mechanistic studies indicated that this
compound inhibits tumor cell proliferation, induces apoptosis, and disrupts tumor vasculature.

[3]

Another derivative, 2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-
fluorophenyl)carbamate, has been shown to have in vitro antiproliferative activity at micromolar
concentrations.[4] It was found to suppress colony formation and migration of HCT-116 cells
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and induce oxidative stress, leading to autophagy via the PI3BK/AKT/mTOR signaling pathway.
[4]

Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have also been synthesized and
evaluated as sigma-2 receptor ligands, which are overexpressed in many cancer cells.[5]
Several of these analogs showed excellent binding affinities for the sigma-2 receptor with Ki
values in the low nanomolar range (5-6 nM) and demonstrated moderate anticancer activities
against human liver (Huh-7) and esophagus (KYSE-140) cancer cells.[5]

Compound Assay Cell Line Activity

7-Methoxy-4-(2-

methylquinazolin-4-

yI)-3,4- Antiproliferative NIH-NCI 60 Panel Glso: 1071° M level
dihydroquinoxalin-

2(1H)-one

4-(2-chloroquinazo-4-

yl)-7-methoxy-3,4-

) ) ) Antiproliferative Not specified Glso: 0.53-2.01 nM
dihydroquinoxalin-
2(1H)-one
o ) HCT-116, MCF-7, A- Micromolar
Compound 20d Antiproliferative

549 concentrations

Compounds 3b, 3e, ]
) Sigma-2 Receptor _
4Db, 4e (6,7-dimethoxy- Not applicable Ki: 5-6 nM

o Binding
THIQ derivatives)

Neuroscience

Derivatives of 7-methoxy-tetrahydroisoquinoline have shown promise in the area of
neuroscience, particularly as potential antidepressants and dopamine receptor ligands.

A notable derivative, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol,
has demonstrated antidepressant-like activity in animal models.[6] In the mouse forced swim
test, it dose-dependently inhibited the immobility period with an EDso of 5.27 mg/kg (i.p.),
comparable to the standard drug venlafaxine.[6] Neurochemical analysis revealed that this
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compound increases the levels of norepinephrine, serotonin, and dopamine in the mouse brain,
suggesting a modulatory effect on these neurotransmitter systems.[6]

Furthermore, derivatives of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold have
been investigated as high-affinity ligands for the dopamine Ds receptor.[7] Two such
compounds, the 3-cyano and 4-cyano benzamide derivatives 5s and 5t, displayed very high
affinity for the Ds receptor with Ki values of 1.2 nM and 3.4 nM, respectively.[7]

Compound Target/Assay Model Activity

1-(7-methoxy-2-
methyl-1,2,3,4-

] o Forced Swim Test Mouse EDso: 5.27 mg/kg, i.p.
tetrahydro-isoquinolin-
4-YL)-cyclohexanol
Compound 5s Ds Receptor Binding In vitro Ki: 1.2 nM
Compound 5t Ds Receptor Binding In vitro Ki: 3.4 nM

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and processes related to the pharmacological
evaluation of 7-Methoxy-1,2,3,4-tetrahydroquinoline derivatives.
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Caption: A generalized workflow for the discovery and development of anticancer agents based
on the 7-Methoxy-THQ scaffold.
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Caption: The PI3K/AKT/mTOR signaling pathway, a target for some anticancer
tetrahydroquinoline derivatives.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below
are summaries of key experimental protocols cited in the literature for the evaluation of
tetrahydroquinoline and tetrahydroisoquinoline derivatives.

In Vitro Antiproliferative Assay (MTT Assay)
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This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator
of cell viability, proliferation, and cytotoxicity.

Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7, A-549) are seeded in 96-well plates
at a specific density and allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the test
compounds (e.g., tetrahydroquinoline derivatives) and incubated for a specified period (e.g.,
72 hours).

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
(MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism
convert the MTT into a purple formazan product.

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g.,
DMSO).

Absorbance Measurement: The absorbance of the solution is measured at a specific
wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional
to the number of viable cells.

Data Analysis: The half-maximal inhibitory concentration (ICso) or growth inhibitory
concentration (Glso) is calculated from the dose-response curve.

Receptor Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

e Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., dopamine
Ds receptors) are prepared from cultured cells or animal tissues.

¢ Incubation: The membranes are incubated with a radiolabeled ligand (a compound known to
bind to the receptor) and varying concentrations of the test compound.

o Separation: The bound and free radioligand are separated by rapid filtration through glass
fiber filters.
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o Radioactivity Measurement: The radioactivity retained on the filters (representing the bound
radioligand) is measured using a scintillation counter.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (ICso) is determined. The equilibrium dissociation constant (Ki) is
then calculated using the Cheng-Prusoff equation, providing a measure of the compound's
binding affinity.

In Vivo Tumor Growth Inhibition Studies (Xenograft
Models)

These studies assess the anticancer efficacy of a compound in a living organism.

e Cell Implantation: Human tumor cells are injected subcutaneously into immunocompromised
mice.

e Tumor Growth: The tumors are allowed to grow to a palpable size.

e Compound Administration: The mice are treated with the test compound (e.g., by
intraperitoneal injection or oral gavage) or a vehicle control according to a specific dosing
schedule.

e Tumor Measurement: Tumor size is measured regularly (e.g., with calipers), and tumor
volume is calculated.

o Endpoint: The study is terminated when tumors in the control group reach a predetermined
size or after a specific duration. The tumors are then excised and weighed.

o Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the
tumor volumes or weights in the treated groups to the control group.

Conclusion

The 7-Methoxy-1,2,3,4-tetrahydroquinoline scaffold represents a promising starting point for
the development of novel therapeutic agents. While direct pharmacological data on the parent
compound is scarce, the diverse and potent activities of its derivatives in the fields of oncology
and neuroscience underscore the significant potential of this chemical motif. The
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antiproliferative, neuro-modulatory, and receptor-specific activities exhibited by these
derivatives provide a strong rationale for the further design, synthesis, and evaluation of novel
compounds based on the 7-methoxy-THQ core. This guide serves as a foundational resource
to stimulate and inform future research in this promising area of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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